PHM Inhibition: trans-Styrylthioacetic acid vs. trans-Styrylacetic acid
trans-Styrylthioacetic acid (a stereoisomer of 2-(styrylthio)acetic acid) acts as a potent mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) [1]. In a direct head-to-head comparison under identical experimental conditions, trans-styrylthioacetic acid exhibited substantially higher inhibitory potency than its oxygen analog, trans-styrylacetic acid [2].
| Evidence Dimension | PHM inhibitory activity (qualitative comparative potency) |
|---|---|
| Target Compound Data | Potent time-dependent inhibition of PHM |
| Comparator Or Baseline | trans-Styrylacetic acid |
| Quantified Difference | trans-Styrylthioacetic acid was more active than the oxygen analog |
| Conditions | PHM enzyme assay; mechanism-based inactivation study |
Why This Matters
This direct comparison validates the thioether sulfur as a critical pharmacophore element, distinguishing 2-(styrylthio)acetic acid from oxygen-containing analogs for PHM-targeting research.
- [1] US Patent. Unsaturated thioacetic acids as novel mechanism-based inhibitors of peptidylglycine alpha-hydroxylating monooxygenase. View Source
- [2] Merkler DJ, et al. Selective mechanism-based inactivation of peptidylglycine α-hydroxylating monooxygenase in serum and heart atrium vs. brain. Bioorganic & Medicinal Chemistry, 1999. View Source
